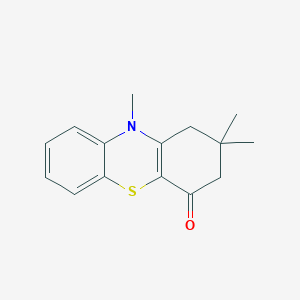2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one
CAS No.:
Cat. No.: VC8724309
Molecular Formula: C15H17NOS
Molecular Weight: 259.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H17NOS |
|---|---|
| Molecular Weight | 259.4 g/mol |
| IUPAC Name | 2,2,10-trimethyl-1,3-dihydrophenothiazin-4-one |
| Standard InChI | InChI=1S/C15H17NOS/c1-15(2)8-11-14(12(17)9-15)18-13-7-5-4-6-10(13)16(11)3/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | IREANUFLUDTXSW-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2C)C |
| Canonical SMILES | CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
2,2,10-Trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a tricyclic heterocyclic compound with the molecular formula C₁₅H₁₇NOS and a molecular weight of 259.4 g/mol . Its IUPAC name reflects the substitution pattern: two methyl groups at position 2, one methyl group at position 10, and a ketone functional group at position 4 of the phenothiazine core.
Structural Analysis
The compound’s structure (Fig. 1) features a phenothiazine backbone fused with a dihydroketone moiety. Key structural insights include:
-
Stereoelectronic Effects: The ketone group at position 4 introduces electron-withdrawing character, polarizing the adjacent C–N and C–S bonds .
-
Methyl Substitution: The 2,2,10-trimethyl groups induce steric hindrance, influencing conformational flexibility and intermolecular interactions .
-
Tautomerism: The enol-keto tautomerism typical of phenothiazinones may contribute to its reactivity, though crystallographic data for this specific derivative remain unreported .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NOS | |
| Molecular Weight | 259.4 g/mol | |
| SMILES | CC1(C)C2=C(C(=O)N(C)C3=CC=CC=C3S2)CSC1 | |
| InChI Key | BPNXVEYIIRHUPM-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
-
Transition Metal-Free Cyclization: As demonstrated by Gu et al., trisulfur radical anion-mediated cyclization of thioamide precursors yields substituted phenothiazinones under mild conditions .
-
Palladium-Catalyzed Coupling: Aryl halides and phenothiazine derivatives undergo Ullmann-type coupling in the presence of Pd(OAc)₂ and tert-butylphosphine, as seen in the synthesis of related oxadiazole-phenothiazine hybrids .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Controlling methyl group placement at positions 2 and 10 requires precise stoichiometry and temperature control .
-
Purification: Column chromatography is typically employed to isolate the product, with yields ranging from 47% to 97% for similar compounds .
Physicochemical Properties
Table 2: Predicted Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume